molecular formula C11H16N2O4S2 B1446032 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate CAS No. 2034155-40-1

4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate

Cat. No. B1446032
CAS RN: 2034155-40-1
M. Wt: 304.4 g/mol
InChI Key: AZHLDBBLMXWMPG-UHFFFAOYSA-N
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Description

Thiazoles are a type of organic compound that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are part of a larger class of compounds known as azoles, which also includes imidazoles and oxazoles . Thiazoles are found in many biologically active compounds and have been the subject of much research due to their diverse biological activities .


Molecular Structure Analysis

Thiazoles have a planar structure, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. For example, they can react with hydrazonoyl halides in a one-pot C–C and C–N bond-forming strategy .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are clear pale yellow liquids with a boiling point of 116–118°C .

Scientific Research Applications

  • Alkylating Agents and Genetic Mutations : Research on alkylating agents like methyl methanesulfonate (MMS) has shown their capacity to induce a high frequency of dominant lethal mutations in mouse spermatozoa, highlighting their potential as tools for studying genetic mutations and DNA repair mechanisms (Ehling, Cumming, & Malling, 1968).

  • Antiestrogenic Activity of Sulfonamide Compounds : Sulfonamide derivatives have been synthesized and evaluated for their antiestrogenic activities, suggesting potential applications in hormone-related cancer research (Jones et al., 1979).

  • Anticonvulsant Activity of Thiazolidinones : A series of 4-thiazolidinones bearing a sulfonamide group were prepared and evaluated for their anticonvulsant activity, indicating the relevance of such compounds in neurological disorder research (Siddiqui et al., 2010).

Safety and Hazards

The safety and hazards of thiazoles can vary depending on the specific compound. For example, 4-Methoxybenzo[d]thiazol-2(3H)-one has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiazoles have been the subject of much research due to their diverse biological activities, and new thiazole derivatives continue to be developed and studied . Future research may focus on developing new synthesis methods, studying the biological activity of new thiazole derivatives, and exploring their potential applications in medicine and other fields .

Biochemical Analysis

Biochemical Properties

4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The compound also affects the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, enhancing their activity and thereby contributing to its antioxidant properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound has been shown to modulate the expression of genes related to these pathways, leading to reduced oxidative stress and inflammation . Additionally, it affects cellular metabolism by enhancing the activity of key metabolic enzymes, thereby improving cellular energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, by binding to its active site . This inhibition reduces the production of pro-inflammatory molecules, thereby exerting anti-inflammatory effects. The compound also modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that the compound maintains its antioxidant and anti-inflammatory properties over extended periods, although its efficacy may decrease slightly due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant and anti-inflammatory effects without any adverse effects . At higher doses, it can cause toxicity, leading to adverse effects such as liver damage and oxidative stress . The threshold dose for toxicity varies depending on the animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound also influences the metabolism of other drugs by modulating the activity of cytochrome P450 enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the mitochondria, where it influences mitochondrial function and energy production . The localization of the compound is directed by specific targeting signals and post-translational modifications .

properties

IUPAC Name

methanesulfonic acid;4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS.CH4O3S/c1-6-4-5-7(13-3)8-9(6)14-10(11)12(8)2;1-5(2,3)4/h4-5,11H,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHLDBBLMXWMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=N)S2)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate
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4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate
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4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate
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4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate
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Reactant of Route 6
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4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate

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